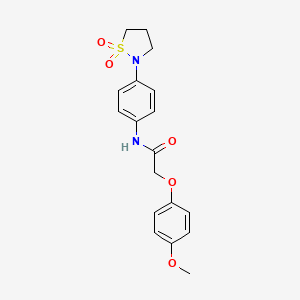

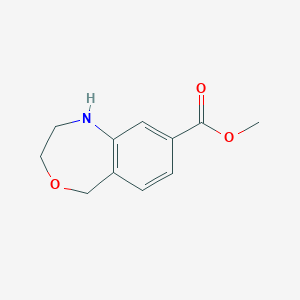

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, also known as DTT-001, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of isothiazolidinone derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activity

- Selective β3-adrenergic Receptor Agonists : Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety has shown potential for treating obesity and non-insulin dependent (type 2) diabetes, demonstrating potent agonistic activity against the β3-adrenergic receptor with selectivity over β1- and β2-ARs. These compounds also exhibited significant hypoglycemic activity in rodent models of diabetes, highlighting their therapeutic potential (Maruyama et al., 2012).

Antimicrobial Agents

- Oxazolidinone Antibacterial Agents : Oxazolidinones, a class of antimicrobial agents, have been found to possess a unique mechanism for bacterial protein synthesis inhibition. Novel oxazolidinone analogs demonstrated potent in vitro antibacterial activities against a variety of clinically significant human pathogens, with no rapid resistance development in staphylococcal and enterococcal strains, suggesting their importance in addressing antibiotic resistance (Zurenko et al., 1996).

Antioxidant and Anti-inflammatory Applications

Antioxidant Activity of Coumarin Derivatives : The antioxidant activities of synthesized coumarins were investigated, demonstrating significant efficacy in DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods compared to ascorbic acid. This research underscores the potential of these compounds in developing antioxidant therapies (Kadhum et al., 2011).

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : The synthesis of 4-thiazolidinone derivatives has been explored for their potential as new NSAIDs. These compounds have demonstrated anti-exudative activity, with some showing equivalent activity to classic NSAIDs like Diclofenac, indicating their potential in treating inflammation with a lower toxicity level (Golota et al., 2015).

Anticancer Activity

- Cytotoxic Activity of Acetamide Derivatives : Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed that certain compounds showed appreciable cancer cell growth inhibition against various cancer cell lines, pointing towards their application in developing new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-7-9-17(10-8-16)25-13-18(21)19-14-3-5-15(6-4-14)20-11-2-12-26(20,22)23/h3-10H,2,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNBLDWSIWQZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(naphthalen-1-yl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2635227.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2635229.png)

![N-(4-ethoxyphenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2635233.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2635235.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2635240.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2635243.png)

![N-(5-fluoro-2-methylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2635244.png)

![1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2635247.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B2635248.png)